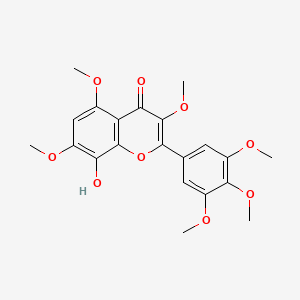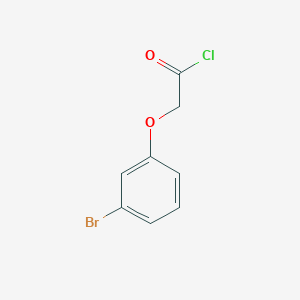
(3-Bromophenoxy)acetyl chloride
概述
描述
(3-Bromophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of phenoxyacetyl chloride, where a bromine atom is substituted at the third position of the phenyl ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
作用机制
Target of Action
The primary target of (3-Bromophenoxy)acetyl chloride is the benzylic position of aromatic compounds . This compound is typically used in reactions involving benzylic halides , where 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electron density, donates a pair of electrons to form a new bond. The bromine atom in this compound acts as a leaving group, allowing the acetyl chloride moiety to form a bond with the nucleophile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, which can facilitate its transformation into other compounds . Additionally, it’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .
准备方法
Synthetic Routes and Reaction Conditions
(3-Bromophenoxy)acetyl chloride can be synthesized through the reaction of (3-bromophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (3-bromophenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
(3-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3-bromophenoxy)acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to (3-bromophenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form the corresponding esters, amides, and thioesters.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Thioesters: Formed by the reaction with thiols.
(3-Bromophenoxy)acetic acid: Formed by hydrolysis.
(3-Bromophenoxy)ethanol: Formed by reduction.
科学研究应用
(3-Bromophenoxy)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Proteomics research: Used as a reagent for the modification of proteins and peptides.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of functionalized polymers and materials.
Agricultural chemistry: Involved in the synthesis of agrochemicals and pesticides.
相似化合物的比较
Similar Compounds
Phenoxyacetyl chloride: Lacks the bromine substituent, making it less reactive in certain reactions.
(4-Bromophenoxy)acetyl chloride: Similar structure but with the bromine atom at the fourth position, which can influence its reactivity and properties.
(2-Bromophenoxy)acetyl chloride: Bromine atom at the second position, leading to different steric and electronic effects.
Uniqueness
(3-Bromophenoxy)acetyl chloride is unique due to the position of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the third position can enhance its electrophilicity and make it more reactive towards nucleophiles compared to its non-brominated counterpart.
属性
IUPAC Name |
2-(3-bromophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSCGJICMXLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)
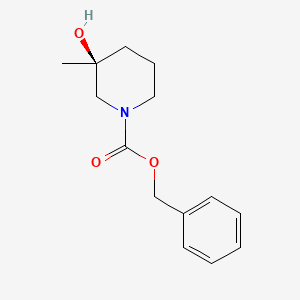
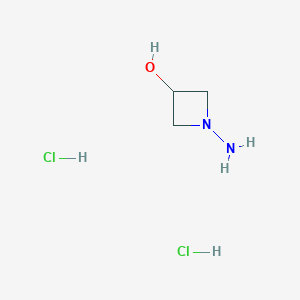

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
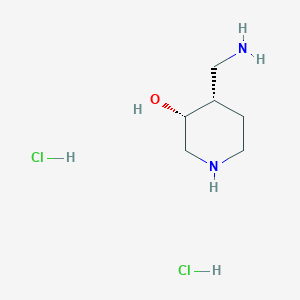

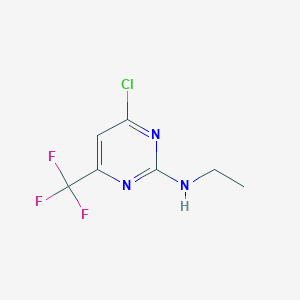
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3034656.png)
